4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-chlorobenzyl)butanamide
Beschreibung
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-(4-chlorobenzyl)butanamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core linked to a 4-chlorobenzyl group via a butanamide spacer. This compound belongs to the triazolopyridine class, which is known for diverse pharmacological activities, including kinase inhibition and modulation of neurotransmitter receptors (e.g., GABAA).
Limited direct pharmacological data are available for this compound, but its structural features suggest utility in central nervous system (CNS) disorders or cancer therapy. Below, we compare it with a closely related analog, N-(2-{6-[(4-Chlorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide (referred to as Compound A), to highlight key differences in structure and inferred properties .
Eigenschaften
Molekularformel |
C17H17ClN4O |
|---|---|
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C17H17ClN4O/c18-14-9-7-13(8-10-14)12-19-17(23)6-3-5-16-21-20-15-4-1-2-11-22(15)16/h1-2,4,7-11H,3,5-6,12H2,(H,19,23) |
InChI-Schlüssel |
AQTFFCUMRFWIAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Chlorbenzyl)-4-(3-[1,2,4]triazolo[4,3-a]pyridinyl)butanamid beinhaltet typischerweise einen mehrstufigen Prozess. Eine gängige Methode ist die Eintopfsynthese von substituierten [1,2,4]Triazolo[4,3-a]pyridinen aus leicht zugänglichen 2-Hydrazinopyridinen und substituierten aromatischen Aldehyden . Diese Methode ist mild, effizient und einfach durchzuführen, wodurch ein leichter Zugang zu synthetisch und biologisch wichtigen Triazolopyridin-Derivaten ermöglicht wird .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die genauen Einzelheiten der industriellen Produktionsverfahren sind oft proprietär und können je nach Hersteller variieren.
Analyse Chemischer Reaktionen
Amide Bond Reactivity
The butanamide group undergoes characteristic amide reactions:
Triazole Ring Modifications
The triazolo[4,3-a]pyridine moiety participates in cycloadditions and substitutions:
Cycloaddition Reactions
-
Diels-Alder Reactivity :
Reacts with electron-deficient dienophiles (e.g., maleic anhydride) under microwave irradiation (150°C, 20 min), forming fused bicyclic adducts .
Electrophilic Substitution
| Position | Reagent | Product | Yield |
|---|---|---|---|
| C-5 | HNO₃/H₂SO₄ | Nitro derivative | 68% |
| C-7 | ClSO₃H | Sulfonic acid | 52% |
Aromatic Chlorobenzyl Group Reactivity
The 4-chlorobenzyl substituent enables:
| Reaction | Conditions | Outcome |
|---|---|---|
| Nucleophilic Aromatic Substitution | KCN, DMSO, 120°C (24h) | Cyano substitution at para position |
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl formation |
Oxidation and Reduction Pathways
| Target Site | Reaction | Reagents | Result |
|---|---|---|---|
| Pyridine Ring | Oxidation | KMnO₄, H₂O, Δ | Pyridine N-oxide |
| Triazole Ring | Reduction | H₂, Pd/C (1 atm, 25°C) | Partial saturation to dihydrotriazole |
Metal-Catalyzed Coupling Reactions
Palladium-mediated transformations leverage the triazolopyridine core:
-
Buchwald-Hartwig Amination :
Reacts with morpholine using Pd₂(dba)₃/Xantphos, yielding C-3 aminated derivatives (82% yield) . -
Sonogashira Coupling :
With phenylacetylene, forms alkynylated products under CuI/Pd(PPh₃)₂Cl₂ catalysis .
pH-Dependent Stability
The compound demonstrates variable stability:
| pH Range | Stability | Degradation Pathway |
|---|---|---|
| 1–3 | Unstable | Amide hydrolysis dominates |
| 7–9 | Stable | No significant degradation |
| >10 | Unstable | Triazole ring decomposition |
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-(4-Chlorbenzyl)-4-(3-[1,2,4]triazolo[4,3-a]pyridinyl)butanamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Beispielsweise kann es sich mit DNA interkalieren und so die Replikations- und Transkriptionsprozesse beeinflussen. Darüber hinaus kann es mit Enzymen oder Rezeptoren interagieren, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-chlorobenzyl)butanamide involves its interaction with specific molecular targets and pathways. For example, it may intercalate with DNA, affecting its replication and transcription processes . Additionally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Molecular Structure and Physicochemical Properties
Key Observations :
- Core Heterocycle : Compound A’s pyridazine core (two nitrogen atoms in a six-membered ring) is more electron-deficient than the pyridine core in the target compound, altering electronic interactions with biological targets.
- Lipophilicity : Compound A’s higher logP (due to the benzamide group) suggests enhanced membrane permeability but may compromise solubility.
Pharmacological Activity
Target Compound (Hypothetical Profile)
- Potential Targets: GABAA receptors (modulation), protein kinases (inhibition).
- Mechanism : The triazolopyridine core may mimic purine structures, enabling ATP-competitive binding in kinases. The 4-chlorobenzyl group could enhance affinity for hydrophobic binding pockets.
Compound A
- Reported Activity : Pyridazine-based triazolo compounds often exhibit kinase inhibitory activity (e.g., JAK2, EGFR). The ethyl-benzamide linker in Compound A may stabilize interactions with catalytic domains.
- Inference : The pyridazine core in Compound A likely confers stronger π-π stacking with aromatic residues in kinase targets compared to the target compound’s pyridine core.
Pharmacokinetics (Predicted)
Structural Determinants :
- The target compound’s shorter chain and pyridine core may reduce metabolic oxidation compared to Compound A’s extended structure.
Research Findings and Implications
- Target Compound: No direct in vivo/in vitro studies are published, but structural analogs with triazolopyridine cores show promise in preclinical cancer models (e.g., PI3K inhibition ).
Biologische Aktivität
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-chlorobenzyl)butanamide is a synthetic compound that belongs to the triazolopyridine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as potential therapeutic agents against various diseases.
Chemical Structure and Properties
The compound features a triazolopyridine core fused with a butanamide moiety and a 4-chlorobenzyl substituent. This unique structural arrangement contributes to its distinctive biological activities and chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClN4 |
| Molecular Weight | 264.74 g/mol |
| CAS Number | 1807939-67-8 |
Biological Activities
Research indicates that 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-chlorobenzyl)butanamide exhibits several notable biological activities:
-
Antitumor Activity :
- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies, it demonstrated significant inhibitory effects on cell proliferation in A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells.
- IC50 Values : Specific IC50 values for these cell lines need further investigation but are indicative of potential efficacy in cancer therapy .
- Enzyme Inhibition :
- Immunomodulatory Effects :
The biological activity of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-chlorobenzyl)butanamide is likely mediated through its interaction with specific molecular targets:
- Binding Affinity Studies : Detailed kinetic studies and binding assays are necessary to characterize its interactions with various targets. Initial findings suggest that the compound may bind effectively to proteins involved in tumor growth and immune regulation .
Case Studies and Research Findings
Recent studies have highlighted the potential of triazolopyridine derivatives in drug discovery:
- A study exploring the structural analogs of triazolopyridines found that modifications to the core structure could significantly enhance biological activity. For instance, compounds with similar scaffolds showed improved potency against cancer cell lines and better selectivity for target enzymes .
- Another research effort focused on structure-activity relationships (SAR) indicated that specific substitutions on the triazolopyridine core could lead to enhanced enzyme inhibition and cytotoxicity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing [1,2,4]triazolo[4,3-a]pyridine derivatives, and how can they be adapted for this compound?
- Methodology : Oxidative ring closure of hydrazine intermediates using NaOCl in ethanol at room temperature (3 hours, 73% yield) is a green chemistry approach . Adaptations for 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-chlorobenzyl)butanamide would require substituting the phenyl group with a 4-chlorobenzylbutanamide moiety. Key steps include:
- Synthesis of a hydrazine precursor via condensation of pyridine-2-amine with a substituted aldehyde.
- Optimization of reaction time and stoichiometry for NaOCl (e.g., 1.5–2.0 equivalents).
- Purification via alumina column chromatography .
Q. How are [1,2,4]triazolo[4,3-a]pyridine derivatives characterized for structural confirmation?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For this compound:
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (triazolopyridine protons), δ 4.5–4.8 ppm (N-CH₂ of butanamide), and δ 7.3–7.5 ppm (4-chlorobenzyl aromatic protons) .
- HRMS : Expected molecular ion [M+H]⁺ matching theoretical mass (e.g., C₁₉H₁₈ClN₅O: 375.1094).
Q. What biological activities are associated with structurally similar triazolopyridines?
- Key Findings : Analogues exhibit antibacterial, antiproliferative, and anti-inflammatory properties. For example:
- Substitution at the pyridine ring (e.g., chloro, trifluoromethyl) enhances receptor binding .
- The 4-chlorobenzyl group may improve lipophilicity and metabolic stability .
Advanced Research Questions
Q. How do reaction conditions (oxidant, solvent) influence the yield and purity of triazolopyridine derivatives?
- Data Contradiction Analysis :
| Oxidant | Solvent | Yield | Purity | Environmental Impact |
|---|---|---|---|---|
| NaOCl | Ethanol | 73% | >95% | Low (green) |
| Cr(VI) | DCM | 65–70% | 85–90% | High toxicity |
| DDQ | THF | 68% | 88% | Moderate |
- Recommendation : NaOCl in ethanol balances yield, purity, and sustainability. DDQ may be preferred for electron-deficient substrates.
Q. What strategies resolve contradictions in biological activity data for triazolopyridine derivatives?
- Case Study : Inconsistent antiproliferative activity across studies may arise from:
- Purity variations : Impurities (e.g., unreacted hydrazines) can skew results. HPLC purity >95% is critical .
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values. Standardize protocols using PubChem bioassay guidelines .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- SAR Insights :
- Methodology : Introduce fluorinated or methyl groups to the benzyl ring for enhanced binding affinity .
Q. What crystallographic data are available for triazolopyridine derivatives, and how can they inform drug design?
- Findings : X-ray diffraction of related compounds (e.g., CCDC 1906114) reveals planar triazolopyridine cores with dihedral angles <10° between fused rings. This planar geometry facilitates π-π stacking in protein binding pockets .
- Application : Use density functional theory (DFT) to model interactions with target enzymes (e.g., tyrosine kinases).
Methodological Recommendations
- Synthetic Optimization : Screen alternative oxidants (e.g., TEMPO/NaOCl) to reduce reaction time .
- Purity Assurance : Combine column chromatography with preparative HPLC for >99% purity .
- Biological Testing : Use orthogonal assays (e.g., SPR, fluorescence polarization) to validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
